1,2-Divinylcyclobutane

CAS No.: 2422-85-7

Cat. No.: VC18483254

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2422-85-7 |

|---|---|

| Molecular Formula | C8H12 |

| Molecular Weight | 108.18 g/mol |

| IUPAC Name | 1,2-bis(ethenyl)cyclobutane |

| Standard InChI | InChI=1S/C8H12/c1-3-7-5-6-8(7)4-2/h3-4,7-8H,1-2,5-6H2 |

| Standard InChI Key | UHHCYAAVGADGGP-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1CCC1C=C |

Introduction

Structural Characteristics and Stereoisomerism

Molecular Architecture

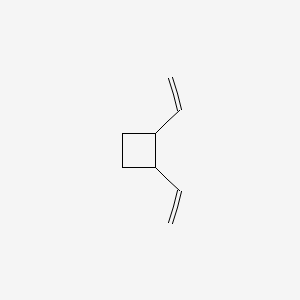

The 1,2-divinylcyclobutane molecule consists of a four-membered cyclobutane ring with two vinyl (-CH=CH₂) groups attached to adjacent carbons. The cyclobutane ring adopts a puckered conformation to alleviate angle strain, while the vinyl groups introduce additional steric and electronic effects. The molecular formula (C₈H₁₂) and weight (108.18 g/mol) are consistent across both isomers, but their three-dimensional configurations differ markedly .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂ | |

| Molecular Weight | 108.18 g/mol | |

| Boiling Point (trans) | 137.85°C (estimated) | |

| Density (trans) | 0.7817 g/cm³ | |

| Refractive Index | 1.4451 |

Stereochemical Differentiation

The cis and trans isomers of 1,2-divinylcyclobutane are defined by the relative orientations of their vinyl groups. In the cis isomer (CAS 12453052), both vinyl groups reside on the same face of the cyclobutane ring, whereas in the trans isomer (CAS 6553-48-6), they occupy opposite faces. This distinction profoundly influences their physical properties and reactivity. For instance, the trans isomer exhibits a slightly higher boiling point (137.85°C) compared to the cis form, a phenomenon attributed to differences in molecular symmetry and intermolecular interactions .

Synthesis and Isolation

Historical Synthesis Routes

Early synthetic approaches involved the thermal decomposition of 1,2-divinylcyclobutane precursors derived from butadiene dimers. High-boiling residues from butadiene polymerization were found to contain trace amounts of 1,2-divinylcyclobutane, necessitating advanced purification techniques like fractional distillation and chromatography for isolation.

Modern Methodologies

Contemporary methods leverage stereoselective synthesis to produce enantiomerically pure isomers. One notable protocol involves the Diels-Alder reaction between vinylene carbonate and 1,3-butadiene, followed by catalytic hydrogenation to yield the desired cyclobutane derivative. Asymmetric catalysis using chiral ligands has enabled the selective formation of cis- or trans-1,2-divinylcyclobutane with enantiomeric excess >90% .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Isomer Selectivity | Reference |

|---|---|---|---|

| Thermal Decomposition | 15–20 | Low | |

| Diels-Alder Reaction | 45–50 | High | |

| Asymmetric Catalysis | 60–70 | >90% ee |

Reactivity and Rearrangement Pathways

Thermal Rearrangements

The trans-1,2-divinylcyclobutane isomer undergoes a thermally induced-sigmatropic rearrangement to form 1,5-cyclooctadiene. This reaction proceeds via a boat-like transition state, as confirmed by computational studies using density functional theory (DFT). The activation energy for this process is approximately 25 kcal/mol, making it feasible at temperatures above 150°C .

Photochemical Behavior

Upon UV irradiation, both isomers exhibit [2+2] cycloaddition reactivity, forming polycyclic structures. The cis isomer preferentially generates a tricyclo[4.2.0.0²,⁵]octane derivative, while the trans isomer produces a mixture of stereoisomeric dimers. These photoproducts have potential applications in materials science, particularly in the development of shape-memory polymers .

Applications in Organic Synthesis

As a Diels-Alder Dienophile

The strained cyclobutane ring in 1,2-divinylcyclobutane enhances its reactivity as a dienophile in Diels-Alder reactions. For example, reaction with cyclopentadiene yields a bicyclic adduct that serves as a precursor to natural product syntheses, including sesquiterpenes and alkaloids.

Polymer Chemistry

Copolymerization of 1,2-divinylcyclobutane with ethylene using Ziegler-Natta catalysts produces polyethylene derivatives with enhanced thermal stability. The rigid cyclobutane moiety introduces cross-linking points, improving the material's mechanical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume